molecular formula C10H17N3S B562858 (S)-Pramipexole-d3, Dihydrochloride CAS No. 1217695-77-6

(S)-Pramipexole-d3, Dihydrochloride

Katalognummer: B562858
CAS-Nummer: 1217695-77-6
Molekulargewicht: 214.345
InChI-Schlüssel: FASDKYOPVNHBLU-LNEZGBMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of pramipexole, a nonergot dopamine agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pramipexole. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pramipexole-d3, Dihydrochloride involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the pramipexole structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Pramipexole-d3, Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pramipexole structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various pramipexole derivatives, which can be further analyzed for their pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Parkinson's Disease Treatment

  • Pramipexole is widely recognized for its efficacy in managing the symptoms of Parkinson's disease. It acts primarily as a D3 receptor agonist, which is crucial for modulating motor control and reducing tremors. Clinical studies have shown significant improvement in motor function among patients treated with pramipexole compared to placebo groups .

Restless Legs Syndrome

  • The compound is also indicated for the treatment of restless legs syndrome, where it helps alleviate discomfort and improve sleep quality. The FDA approved pramipexole for this indication based on evidence from randomized controlled trials demonstrating its effectiveness .

Pharmacokinetics and Bioequivalence Studies

Pramipexole-d3 has been utilized in pharmacokinetic studies to better understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Parameter Value
Bioavailability>90%
Volume of Distribution~500 L
Protein Binding~15%
ClearancePrimarily renal

A study comparing different formulations of pramipexole dihydrochloride extended-release tablets found that both test and reference formulations exhibited similar pharmacokinetic profiles under various conditions (fasted vs. fed), supporting their bioequivalence .

Neuropharmacological Research

Research has indicated that pramipexole may have broader implications beyond Parkinson's disease and restless legs syndrome. Emerging studies suggest potential benefits in treating bipolar disorder and treatment-resistant depression due to its dopaminergic activity .

Case Study Example:

  • A clinical trial investigated the effects of pramipexole in patients with treatment-resistant depression, revealing promising results that warrant further exploration into its antidepressant properties .

Research on Morphine Tolerance

Recent studies have explored pramipexole’s potential in managing morphine tolerance and withdrawal symptoms. Research indicates that pramipexole can mitigate tolerance development to morphine, suggesting a role in pain management strategies involving opioid medications .

Wirkmechanismus

(S)-Pramipexole-d3, Dihydrochloride exerts its effects by binding to dopamine receptors, specifically the D2, D3, and D4 receptors. By stimulating these receptors, the compound mimics the action of dopamine, leading to increased dopamine activity in the brain. This mechanism is particularly relevant in the treatment of Parkinson’s disease and restless legs syndrome, where dopamine deficiency is a key factor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pramipexole: The non-deuterated form of (S)-Pramipexole-d3, Dihydrochloride.

    Ropinirole: Another nonergot dopamine agonist used in the treatment of Parkinson’s disease.

    Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Uniqueness

The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in tracing and studying the compound in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, offering insights that are not possible with non-deuterated compounds.

Eigenschaften

CAS-Nummer

1217695-77-6

Molekularformel

C10H17N3S

Molekulargewicht

214.345

IUPAC-Name

(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3

InChI-Schlüssel

FASDKYOPVNHBLU-LNEZGBMJSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Synonyme

(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.